Dehydroabietylnitrile

Description

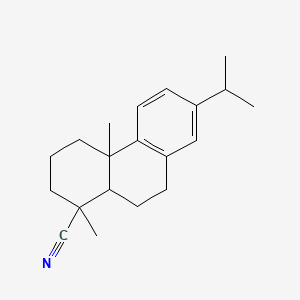

Structure

3D Structure

Properties

IUPAC Name |

1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSODEYYYINEFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939359 | |

| Record name | Abieta-8,11,13-triene-18-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31148-95-5, 18063-45-1 | |

| Record name | Dehydroabietonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031148955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abieta-8,11,13-triene-18-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Dehydroabietylnitrile

Total Synthesis Approaches to Dehydroabietylnitrile

While a direct total synthesis of this compound has not been extensively documented, a plausible synthetic route can be conceptualized based on the established total syntheses of its parent compound, dehydroabietic acid. The primary challenge in the total synthesis of any abietane (B96969) diterpene lies in the stereocontrolled construction of the tricyclic core with its characteristic angular methyl groups.

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of this compound would logically disconnect at the nitrile group, leading back to a key intermediate such as dehydroabietic acid or a derivative thereof. The core tricyclic skeleton can be further broken down into simpler, more readily available starting materials.

A plausible retrosynthetic strategy, inspired by the classic total synthesis of dehydroabietic acid, could involve the following key disconnections:

C-Ring Formation: The aromatic C-ring can be envisioned as being formed through an annulation reaction, a common strategy in the synthesis of polycyclic aromatic compounds.

A/B-Ring System: The trans-fused A/B ring system containing the quaternary carbon at C-10 presents a significant stereochemical hurdle. A key intermediate in many syntheses of related structures is a decalone derivative, which allows for the controlled installation of the angular methyl group.

Based on historical syntheses of dehydroabietic acid, a potential key intermediate for this compound would be a functionalized bicyclic system that can be elaborated to the full tricyclic framework. For instance, a Robinson annulation approach could be employed to construct the B-ring onto a pre-existing A-ring precursor.

| Retrosynthetic Step | Key Intermediates | Synthetic Transformation |

| This compound -> Dehydroabietic Acid Derivative | Dehydroabietic acid, Dehydroabietamide | Nitrile formation (e.g., from carboxylic acid) |

| Tricyclic Core -> Bicyclic Precursor | Substituted decalone | Annulation reaction (e.g., Robinson annulation) |

| Bicyclic Precursor -> Acyclic Starting Materials | Substituted cyclohexanone and a methyl vinyl ketone equivalent | Michael addition followed by aldol condensation |

Stereochemical Control and Regioselectivity in Synthesis

The control of stereochemistry is paramount in the synthesis of this compound, particularly at the A/B ring junction and the C-4 and C-10 positions. The trans-fusion of the A and B rings is a defining feature of the abietane skeleton. Achieving this stereochemistry often relies on thermodynamically controlled cyclization reactions or stereoselective hydrogenation steps.

The regioselectivity of reactions is also critical, especially during the introduction of functional groups onto the aromatic C-ring. Friedel-Crafts acylation or alkylation reactions, for example, would need to be carefully controlled to achieve the desired substitution pattern. Modern approaches to the synthesis of related diterpenoids often employ radical cyclizations, which can offer excellent stereocontrol tolerant of various functional groups.

Development of Novel Methodologies for Nitrile Introduction

The introduction of the nitrile group is a key transformation in the proposed total synthesis of this compound. Several modern and classical methods can be envisioned for this step, depending on the nature of the immediate precursor.

From a Carboxylic Acid: If dehydroabietic acid is the penultimate intermediate, it can be converted to the primary amide, dehydroabietamide, followed by dehydration. A wide array of dehydrating agents are available for this purpose, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and more modern reagents like triflic anhydride or Burgess reagent.

From an Aldehyde: Should the synthetic route lead to a dehydroabietyl aldehyde, a one-pot conversion to the nitrile can be achieved using reagents such as hydroxylamine followed by dehydration, or through treatment with ammonia (B1221849) and an oxidant.

From an Amine: If dehydroabietylamine (B24195) is an intermediate, the Sandmeyer reaction, involving diazotization followed by treatment with a cyanide salt (e.g., CuCN), could be employed to introduce the nitrile functionality.

Semisynthetic Routes from Abietane-type Precursors

Given the relative abundance of abietane diterpenes in nature, particularly abietic acid from pine rosin, semisynthesis represents a more practical and economically viable approach to this compound.

Functional Group Transformations and Optimizations

The most common starting material for the semisynthesis of this compound is abietic acid. The conversion of abietic acid to dehydroabietic acid is a well-established process, typically achieved through dehydrogenation using a catalyst such as palladium on carbon at elevated temperatures. This aromatizes the C-ring, providing the stable dehydroabietane skeleton.

Once dehydroabietic acid is obtained, the focus shifts to the conversion of the C-18 carboxylic acid group to a nitrile.

Conversion of Carboxylic Acids or Alcohols to Nitrile Functionality

The most direct semisynthetic route to this compound from dehydroabietic acid involves a two-step sequence:

Amide Formation: Dehydroabietic acid is first converted to its primary amide, dehydroabietamide. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using, for example, thionyl chloride or oxalyl chloride), followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.

Dehydration of the Amide: The resulting dehydroabietamide is then subjected to dehydration to yield this compound. A variety of dehydrating agents can be used, with the choice often depending on the desired reaction conditions and scale.

| Dehydrating Agent | Typical Reaction Conditions | Notes |

| Phosphorus pentoxide (P₂O₅) | High temperature, neat or in a high-boiling solvent | A classic, powerful dehydrating agent. |

| Phosphoryl chloride (POCl₃) | Reflux in a suitable solvent (e.g., pyridine, DMF) | A common and effective reagent. |

| Thionyl chloride (SOCl₂) | Reflux, often with a base | Can also convert the carboxylic acid directly to the acyl chloride. |

| Triflic anhydride (Tf₂O) | Low temperature, with a non-nucleophilic base | A very powerful and reactive dehydrating agent for mild conditions. |

| Oxalyl chloride/DMSO (Swern conditions) | Low temperature | A mild method that proceeds via an activated DMSO species. |

An alternative semisynthetic route could involve the reduction of the carboxylic acid of dehydroabietic acid to the corresponding primary alcohol, dehydroabietinol. This alcohol could then be converted to an alkyl halide or sulfonate, followed by nucleophilic substitution with a cyanide salt. However, this route is longer and may be prone to side reactions.

In-Depth Analysis Reveals Scarcity of Research on this compound Derivatization

A comprehensive review of available scientific literature indicates a significant lack of published research focused on the synthetic strategies and chemical derivatization of this compound. While extensive studies exist for related compounds such as dehydroabietic acid and dehydroabietylamine, information specifically detailing the design and synthesis of this compound analogues and derivatives remains largely unavailable.

Attempts to gather data for a detailed article on the structural modifications, stereoisomeric variants, heterocyclic and aromatic ring modifications, and conjugation strategies for this compound have been unsuccessful. The global scientific databases and peer-reviewed journals appear to contain no specific studies matching the requested outline for this particular nitrile compound.

Research in the field of abietane diterpenes has heavily concentrated on modifying the carboxylic acid group of dehydroabietic acid or the primary amine group of dehydroabietylamine. nih.govmdpi.com These functionalities offer versatile handles for a wide range of chemical transformations, leading to the synthesis of numerous derivatives with diverse biological activities. uv.esnih.gov For instance, dehydroabietylamine has been a starting point for creating novel amides, Schiff bases, and heterocyclic compounds. nih.govresearchgate.net Similarly, dehydroabietic acid has been modified to produce esters, chalcone hybrids, and benzimidazole derivatives. mdpi.comnih.gov

However, the nitrile functional group in this compound, while known, has not been a focal point for synthetic exploration according to the available literature. Consequently, there are no established research findings to report on the following specific areas that were requested:

Design and Synthesis of this compound Analogues and Derivatives

Conjugation Strategies and Prodrug Design for Research Applications:The concept of prodrug design is well-established, but its application to this compound for research purposes has not been documented in published studies.

Due to this absence of specific and verifiable research data on the derivatization of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The body of scientific work required to populate the specified sections and subsections does not appear to be available at this time.

Natural Occurrence and Biosynthetic Pathways of Dehydroabietylnitrile

Isolation and Characterization from Biological Sources

The direct isolation of dehydroabietylnitrile from natural sources is not commonly reported in scientific literature. Its existence in nature is largely inferred through the presence of its direct biosynthetic precursor, dehydroabietic acid.

Dehydroabietic acid, the carboxylic acid precursor to this compound, is a major component of resin acids found in the oleoresin of many coniferous plants. Oleoresin serves as a chemical defense for these plants against insects and pathogens. The primary plant sources are from the Pinaceae family. While this compound itself is not a routinely isolated constituent, its synthesis would originate from the tissues where dehydroabietic acid is abundant.

Table 1: Plant Genera Rich in Dehydroabietic Acid

| Genus | Family | Common Name(s) | Tissue Distribution |

| Pinus | Pinaceae | Pine | Resin canals in needles, stem, and roots. nih.govepa.gov |

| Picea | Pinaceae | Spruce | Oleoresin in bark and wood. |

| Abies | Pinaceae | Fir | Oleoresin in resin canals. nih.gov |

| Larix | Pinaceae | Larch | Resin in heartwood and bark. |

There is no evidence in the reviewed literature of this compound being a natural product of microbial fermentation. However, the heterologous production of other abietane-type diterpenes in engineered microbes has been successfully demonstrated. For instance, the bacterium Corynebacterium glutamicum has been engineered to produce ferruginol, an abietane (B96969) diterpene, from glucose. nih.govresearchgate.net This demonstrates the potential for developing microbial "cell factories" for the synthesis of various abietane diterpenoids. Such a system could theoretically be engineered to produce this compound if the necessary biosynthetic genes were identified and introduced.

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of the dehydroabietane skeleton is well-understood and follows the general pathway for diterpenoid synthesis. The formation of the nitrile group from the carboxylic acid is less clear in a natural context.

The journey to this compound begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are produced via the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. Three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). cjnmcpu.commetacyc.org

The crucial cyclization of the linear GGPP molecule to form the tricyclic abietane skeleton is catalyzed by diterpene synthases (diTPSs). In conifers like Abies grandis (grand fir), a bifunctional abietadiene synthase (AS) catalyzes two sequential reactions. nih.govnih.gov First, the class II active site of the enzyme protonates GGPP to initiate a cyclization cascade, forming a bicyclic (+)-copalyl diphosphate (B83284) ((+)-CPP) intermediate. nih.gov This intermediate is then transferred, likely through free diffusion, to the class I active site of the same enzyme. Here, the diphosphate moiety is ionized, initiating a second cyclization and a series of rearrangements to form the characteristic tricyclic abietadiene olefin. nih.govnih.gov Subsequent oxidation steps, catalyzed by cytochrome P450 monooxygenases of the CYP720B family, convert abietadiene into various resin acids, including dehydroabietic acid. nih.gov

The natural enzymatic conversion of the carboxyl group of dehydroabietic acid to the nitrile group of this compound is not established in the literature. In industrial synthesis, this transformation is achieved through chemical means. However, a plausible biosynthetic route can be hypothesized based on known enzymatic capabilities.

One potential mechanism could mirror a pathway discovered for the biosynthesis of 7-cyano-7-deazaguanine (preQ₀) in bacteria. nih.gov In this system, a single enzyme, ToyM, a nitrile synthetase, converts a carboxylic acid to a nitrile. nih.gov This transformation proceeds through an amide intermediate and requires two equivalents of ATP. nih.gov

A hypothetical pathway for this compound formation based on this model would involve:

Adenylation of Dehydroabietic Acid: The carboxyl group of dehydroabietic acid is activated by ATP to form a dehydroabietoyl-AMP intermediate.

Amidation: Reaction with an ammonia (B1221849) source (e.g., glutamine or free ammonia) displaces the AMP to form dehydroabietamide.

Dehydration: A second ATP-dependent activation of the amide, followed by dehydration, would yield this compound. nih.gov

While nitrilase enzymes are known to be widespread in plants and microbes, they typically catalyze the reverse reaction—the hydrolysis of nitriles to carboxylic acids. wikipedia.orgnih.gov It is therefore more likely that a specialized synthetase, akin to ToyM, would be responsible for this transformation in nature, if it occurs.

Enzymatic Systems Involved in this compound Biosynthesis

Specific enzymes responsible for the complete biosynthesis of this compound have not been isolated or characterized. However, based on the established pathway for its precursors and hypothetical routes for nitrile formation, the classes of enzymes involved can be described.

Table 2: Hypothetical Enzymatic System for this compound Biosynthesis

| Biosynthetic Step | Precursor | Product | Enzyme Class | Specific Enzyme Example (from related pathways) |

| Isoprenoid Precursor Synthesis | Acetyl-CoA / Pyruvate & G3P | Geranylgeranyl Pyrophosphate (GGPP) | Various (MEP/MVA pathways) | DXP synthase (Dxs), GGPPS |

| Diterpene Skeleton Formation | Geranylgeranyl Pyrophosphate (GGPP) | Abietadiene | Diterpene Synthase (diTPS) | Abietadiene Synthase (from Abies grandis) nih.gov |

| Oxidation to Carboxylic Acid | Abietadiene | Dehydroabietic Acid | Cytochrome P450 Monooxygenase | CYP720B family enzymes (from Pinus spp.) nih.gov |

| Nitrile Formation (Hypothetical) | Dehydroabietic Acid | This compound | Nitrile Synthetase | ToyM (from Streptomyces rimosus) nih.gov |

The initial stages are catalyzed by a suite of enzymes in the MEP and MVA pathways, followed by a diterpene synthase (specifically, an abietadiene synthase in conifers) that forges the core tricyclic structure. nih.govepa.gov Following this, cytochrome P450 monooxygenases are responsible for the multi-step oxidation of the diterpene olefin to the corresponding resin acid. nih.gov The final, and currently hypothetical, step would require a nitrile synthetase or a similar enzyme system capable of ATP-dependent amidation and subsequent dehydration of the carboxylic acid to form the nitrile functional group. nih.gov The identification and characterization of such an enzyme from a natural source would be a significant discovery in diterpenoid biochemistry.

Identification and Characterization of Key Enzymes

The biosynthetic pathway leading to the core abietane skeleton is a multi-step enzymatic process that originates from the general isoprenoid pathway. The key enzymes involved in the formation of the precursor to this compound, dehydroabietic acid, have been identified and characterized, primarily in conifers.

The initial step involves the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). Specifically, abietadiene synthase catalyzes a two-step cyclization of GGPP to form (+)-copalyl diphosphate as an intermediate, which is then further cyclized to produce abietadiene. researchgate.net

Following the formation of the abietadiene hydrocarbon skeleton, a series of oxidation reactions occur. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s) . These enzymes hydroxylate the C18 methyl group of abietadiene in a stepwise manner to form an alcohol and then an aldehyde. researchgate.net Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde to a carboxylic acid, yielding abietic acid. researchgate.net The conversion of abietic acid to dehydroabietic acid involves an aromatization of one of the rings, a process that can occur spontaneously or be enzymatically facilitated in some organisms.

While the direct enzymatic conversion of a precursor to this compound has not been specifically elucidated in the context of abietane biosynthesis, a plausible enzymatic mechanism can be inferred from studies on nitrile biosynthesis in other organisms. The conversion of a carboxylic acid, such as dehydroabietic acid, to a nitrile is a known biochemical transformation. An enzyme, ToyM , found in the bacterium Streptomyces rimosus, has been shown to catalyze the conversion of a carboxylic acid to a nitrile. nih.gov This transformation proceeds through an amide intermediate and is ATP-dependent. nih.gov Such an enzyme could potentially catalyze the conversion of dehydroabietic acid to this compound in a two-step process within a single enzyme. nih.gov

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Example) | Function |

| Diterpene Synthase | Abietadiene Synthase | Cyclization of GGPP to Abietadiene |

| Monooxygenase | Cytochrome P450 | Oxidation of Abietadiene |

| Dehydrogenase | Aldehyde Dehydrogenase | Oxidation of Abietadienal to Abietic Acid |

| Nitrile Synthetase | ToyM (homolog) | Proposed conversion of Dehydroabietic Acid to this compound |

Genetic and Molecular Biological Studies of Biosynthetic Gene Clusters

The genes encoding the enzymes for abietane diterpenoid biosynthesis are often found organized in biosynthetic gene clusters (BGCs). These clusters facilitate the co-regulation of the pathway genes. Studies in various plant species, including conifers and some flowering plants like Salvia sclarea, have begun to unravel the genetic basis of abietane production. nih.govnih.gov

In conifers, the genes for abietadiene synthase and the subsequent P450s have been identified and shown to be inducible upon environmental stress, such as insect attack or fungal infection, which explains the increased resin production under such conditions. researchgate.net

In the context of proposing a biosynthetic pathway for this compound, the identification of a gene cluster containing not only the genes for dehydroabietic acid biosynthesis but also a gene homologous to a nitrile synthetase (like toyM) would provide strong evidence for its natural production. While such a complete cluster for this compound has not yet been reported, the modular nature of biosynthetic pathways suggests that the genetic components for its synthesis likely exist in nature.

Biotechnological Approaches for Biosynthesis and Production

The potential biological activities of this compound and its derivatives have spurred interest in developing biotechnological methods for their production. Metabolic engineering and synthetic biology approaches offer promising alternatives to chemical synthesis or extraction from natural sources, which can be inefficient and low-yielding.

One of the primary strategies involves the heterologous expression of the biosynthetic pathway in microbial hosts such as Escherichia coli or yeast (Saccharomyces cerevisiae). These systems can be genetically engineered to produce high levels of the precursor, dehydroabietic acid. For instance, the introduction of genes for GGPP synthase, abietadiene synthase, and the necessary P450s and dehydrogenases into yeast has been explored for the production of various abietane diterpenoids. nih.gov

Building on this, the co-expression of a nitrile synthetase gene, such as a homolog of toyM, along with the dehydroabietic acid pathway in a microbial chassis could lead to the direct biotechnological production of this compound. The efficiency of this process would depend on the activity and substrate specificity of the chosen nitrile synthetase for dehydroabietic acid.

Another significant area of research is the use of plant hairy root cultures. Hairy root cultures of various Salvia species have been shown to produce a range of abietane diterpenoids. nih.govtandfonline.commdpi.com These cultures offer a stable and controllable platform for producing plant-derived secondary metabolites. Genetic engineering of these hairy root cultures, for example by overexpressing key pathway genes or by introducing a nitrile synthetase gene, could enhance the production of this compound. Studies have shown that overexpressing genes like GGPPS (geranylgeranyl diphosphate synthase) or CPPS (copalyl diphosphate synthase) can significantly boost the production of abietane diterpenoids in Salvia sclarea hairy roots. nih.govfrontiersin.org

Table 2: Biotechnological Platforms for this compound Production

| Platform | Approach | Key Genes to Engineer | Potential Advantages |

| Microbial (e.g., E. coli, Yeast) | Heterologous expression of the biosynthetic pathway | Abietadiene synthase, P450s, Aldehyde dehydrogenase, Nitrile synthetase | Rapid growth, scalability, well-established genetic tools |

| Plant Hairy Root Cultures | Genetic engineering of existing pathways | Overexpression of GGPPS, CPPS; Introduction of a nitrile synthetase | Production in a plant cellular environment, potential for complex post-modifications |

Mechanistic Investigations of Dehydroabietylnitrile S Biological and Biochemical Interactions Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

In Vitro Cellular and Molecular Target Elucidation

A thorough review of existing research reveals a significant gap in the knowledge concerning the direct molecular targets and cellular effects of dehydroabietylnitrile.

Receptor Binding and Ligand-Target Interactions

There is currently no available data from in vitro studies detailing the specific receptor binding affinities or ligand-target interactions of this compound. The molecular structures that this compound may interact with to elicit any biological response remain to be identified.

Enzyme Inhibition and Activation Mechanisms

Specific information regarding the direct inhibitory or activatory effects of this compound on particular enzymes is not present in the current body of scientific literature. While derivatives of the related compound, dehydroabietylamine (B24195), have been shown to inhibit enzymes such as DNA topoisomerase II and IV in Escherichia coli, similar mechanistic studies for this compound are absent. nih.gov

Modulation of Cellular Signaling Pathways

The effect of this compound on intracellular signaling cascades has not been elucidated. Research has not yet explored whether this compound can influence common signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Uptake and Intracellular Localization Studies

There are no published studies that have investigated the process of cellular uptake or the subsequent intracellular localization of this compound. The mechanisms by which this compound might enter cells and where it may accumulate within subcellular compartments are unknown.

Mechanistic Studies in Non-Human Biological Systems

While the parent compound, dehydroabietic acid, has been studied for its effects on non-human organisms, specific mechanistic data for this compound is lacking.

In Vitro Studies on Microbial, Fungal, or Insect Systems

Studies on derivatives of the related compound dehydroabietylamine have indicated antifungal activity. For instance, one such derivative was found to disrupt the mycelial morphology and increase the permeability of the cell membrane in the plant pathogenic fungus Rhizoctoria solani. nih.gov Furthermore, dehydroabietic acid has demonstrated antifungal properties against Alternaria alternata by inhibiting mycelial growth and spore germination, damaging the cell membrane, and reducing the activity of key enzymes. nih.gov However, equivalent mechanistic investigations for this compound have not been reported. The specific interactions of this compound with microbial, fungal, or insect cells and the molecular basis for any potential activity remain an open area for future research.

Studies in Lower Organisms (e.g., Yeast, C. elegans, Drosophila)

The use of lower organisms as model systems is a cornerstone of biological research, offering genetically tractable and high-throughput platforms to investigate the effects of chemical compounds. While direct studies of this compound in yeast, C. elegans, or Drosophila are not prominently documented, research on related abietane (B96969) diterpenes demonstrates significant antimicrobial activity, suggesting a basis for such investigations.

Abietane-type diterpenoids have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govmdpi.comnih.govrsc.org Similarly, various derivatives of Dehydroabietylamine have been synthesized and tested for antifungal activity against common phytopathogenic fungi such as Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani. acs.orgnih.govphcog.com For instance, certain C-19-arylated derivatives of dehydroabietylamine demonstrated measurable activity against E. coli. acs.orgnih.gov

These findings establish a clear rationale for testing this compound in lower organism models. Yeast (Saccharomyces cerevisiae), as a eukaryotic fungus, would be a logical model to screen for antifungal activity and dissect the cellular pathways affected. The nematode C. elegans and the fruit fly Drosophila melanogaster could be employed to study broader systemic effects, such as impacts on development, neurotoxicity, or innate immune responses, building upon the established bioactivity of the abietane scaffold.

Cellular Mechanisms of Action in Non-Mammalian Cell Lines

Investigations into the cellular mechanisms of related abietane compounds in non-mammalian systems have revealed specific modes of action. For example, the antifungal mechanism for certain Dehydroabietylamine derivatives against the fungus Rhizoctorzia solani was found to involve the disruption of mycelial morphology and an increase in cell membrane permeability. acs.orgnih.gov

Furthermore, studies on antibacterial diterpenes have identified key enzymes in bacterial cell wall synthesis as potential targets. A panel of plant-derived diterpenes and their synthetic analogs were shown to effectively inhibit the MurA enzyme from both E. coli and S. aureus. uni-lj.si MurA is a crucial enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. Inhibition of this enzyme compromises cell wall integrity, leading to bacterial cell death. smolecule.com These mechanisms, identified in closely related molecules, represent primary avenues for investigating the cellular effects of this compound in non-mammalian cells.

Interactions with Biological Macromolecules

The biological activity of a small molecule is fundamentally determined by its interactions with macromolecules like proteins and nucleic acids, as well as its ability to traverse cellular membranes.

Computational and experimental studies on abietane diterpenes have begun to elucidate their interactions with protein targets. Molecular docking, a key computational technique, has been used to predict the binding modes of these compounds to various enzymes.

For example, Dehydroabietylamine derivatives have been modeled against bacterial DNA topoisomerase II and topoisomerase IV, with one analog showing strong predicted inhibitory activity. acs.orgnih.gov In another study, docking simulations of diterpenes with human topoisomerase I suggested a binding pocket located at the surface of the DNA-interaction site, distinct from the binding mode of the classic inhibitor camptothecin. nih.govresearchgate.net Docking studies have also predicted that dehydroabietane derivatives interact preferentially with antimicrobial targets like RNA polymerase and peptide deformylase. uac.pt Furthermore, the antibacterial activity of some diterpenes has been explained by their interaction with the MurA enzyme active site, where the aromatic ring of the compound engages in a π–π interaction with a key phenylalanine residue (Phe328). uni-lj.si

These studies provide a blueprint for investigating this compound's protein interactions, suggesting that bacterial topoisomerases and cell wall synthesis enzymes are plausible targets.

Table 1: Predicted Protein-Ligand Interactions for Abietane Diterpene Derivatives

| Compound Class | Protein Target | Organism | Predicted Interaction/Mechanism | Reference |

|---|---|---|---|---|

| Dehydroabietylamine Derivative (4a) | DNA Topoisomerase II / IV | Bacterial | Inhibition of enzyme activity; molecular docking suggests effective binding to amino acid residues. | acs.org, nih.gov |

| Dehydroabietane Derivatives | RNA Polymerase, Peptide Deformylase | Bacterial | Preferential interaction predicted by molecular docking. | uac.pt |

| Abietane Diterpenes (Sugiol, 7-ketoroyleanone) | Topoisomerase I | Human | Preferential inhibition; docking suggests a binding pocket at the DNA-interaction surface, non-covalent complex. | nih.gov, researchgate.net |

| Antibacterial Diterpenes | MurA Enzyme | E. coli | Inhibition of enzyme activity; docking shows T-shaped π–π interaction with Phe328 in the active site. | uni-lj.si |

The interaction of abietane diterpenes with nucleic acids has been a subject of detailed biophysical investigation. A study on four structurally related abietane diterpenes using isothermal titration calorimetry (ITC), circular dichroism (CD), and fluorescence spectroscopy concluded that these compounds exhibit strong binding to DNA. nih.gov The thermodynamic data revealed that the binding was strongly enthalpically driven, with binding constants (K) in the range of 10⁶–10⁸ M⁻¹. nih.gov Further analysis using topoisomerase DNA-unwinding and ethidium (B1194527) bromide displacement assays indicated a non-intercalative DNA binding mode, suggesting the compounds likely bind within the DNA grooves. nih.govresearchgate.net

In contrast, other studies on synthetic derivatives have suggested different binding modes. For instance, certain Dehydroabietylamine derivatives were found to bind DNA through an intercalative mode, inserting themselves between the base pairs of the DNA helix. researchgate.net This mode of binding was associated with the ability of the compounds to induce apoptosis in cancer cells. portlandpress.com This diversity in binding modes highlights the sensitivity of the interaction to the specific substitutions on the dehydroabietane scaffold.

Table 2: Thermodynamic Parameters for Abietane Diterpene-DNA Binding

| Compound | Binding Constant (K) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Binding Stoichiometry (n) | Reference |

|---|---|---|---|---|---|

| Royleanone | 1.3 x 10⁸ | -24.1 | -13.1 | 0.25 | nih.gov |

| 7-Acetoxy-horminone | 1.2 x 10⁷ | -22.5 | -12.8 | 0.20 | nih.gov |

Data derived from isothermal titration calorimetry studies with calf thymus DNA. nih.gov

The ability of a compound to cross biological membranes is critical for its bioavailability and mechanism of action. For diterpenes, which have large hydrophobic cores and few polar groups, passive diffusion across membranes is a hypothesized transport mechanism, as specific transport proteins have not been identified for most compounds in this class. nih.govacs.orgchemrxiv.orgresearchgate.net

Molecular dynamics simulations have been used to study the transport of various terpenoids across model membranes. These studies indicate that diterpenes like abietic acid can permeate freely through both yeast and plant-like membrane models, with no significant energy barriers to crossing. nih.govacs.orgchemrxiv.org The permeability was found to be greater for plant-like membranes, suggesting that membrane lipid composition influences the rate of transport. nih.govchemrxiv.org Experimental work supports these computational findings, as one study on a Dehydroabietylamine derivative demonstrated that its antifungal mechanism involved enhancing the permeability of the fungal cell membrane. acs.orgnih.gov

These results suggest that this compound, sharing the lipophilic tricyclic core, is likely to be membrane-permeable via passive diffusion. Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) could be used to quantify this property and compare it to related compounds.

Table 3: Illustrative Permeability Data for Terpenoids

| Compound Type | Model Membrane | Permeability Coefficient (P) (cm/s) | Method | Reference |

|---|---|---|---|---|

| Diterpene (e.g., Abietic Acid) | Yeast Plasma Membrane Model | ~10⁻⁴ - 10⁻³ | Molecular Dynamics Simulation | nih.gov, chemrxiv.org |

| Diterpene (e.g., Abietic Acid) | Sorghum Plasma Membrane Model | ~10⁻³ - 10⁻² | Molecular Dynamics Simulation | nih.gov, chemrxiv.org |

| Monoterpene (e.g., Limonene) | Yeast Plasma Membrane Model | ~10⁻² | Molecular Dynamics Simulation | acs.org |

Note: Values are approximate and represent the range of coefficients determined for various terpenoids in simulation studies to illustrate the concept.

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This methodology could be applied to this compound to enhance its potential therapeutic properties, guided by the extensive structure-activity relationship (SAR) data available for the abietane class.

Numerous studies have modified the dehydroabietane skeleton at its three main chemically active regions—the C-ring, the carboxyl group (or its amine/nitrile equivalent at C-18), and the A/B ring system—to generate derivatives with improved biological activity. mdpi.comtandfonline.comresearchgate.net

Key SAR findings for this class include:

C-Ring Modification: The introduction of a nitro group, particularly at the C-12 or C-14 position, has been shown to significantly increase the cytotoxic activity of Dehydroabietylamine derivatives against various cancer cell lines. researchgate.nettandfonline.com

A/B Ring Modification: Oxidation of the C-7 position to a carbonyl group often results in increased cytotoxic activity. tandfonline.com

C-18 Position Modification: The primary amine of Dehydroabietylamine is a versatile handle for synthesizing Schiff bases, amides, and other heterocyclic derivatives. portlandpress.comresearchgate.netresearchgate.net These modifications have yielded compounds with potent antiproliferative, antibacterial, and antifungal activities. nih.govportlandpress.com

An SBDD campaign for this compound would leverage these principles. After identifying a specific protein target (e.g., MurA or a topoisomerase), computational docking of this compound into the target's binding site would predict key interactions. uni-lj.siuac.pt This model would then guide the rational design of new derivatives. For example, if the model shows a vacant hydrophobic pocket near the C-ring, derivatives with additional functional groups at C-12 or C-14 could be synthesized to fill this pocket and enhance binding affinity. Iterative cycles of design, synthesis, and biological testing would be used to optimize the lead compound's potency and selectivity. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Dehydroabietylnitrile Analogues

Design and Synthesis of Congeneric Series for SAR Studies

To systematically investigate the SAR of dehydroabietylnitrile, the design and synthesis of a congeneric series are essential. This involves introducing specific structural modifications to the parent molecule and evaluating the impact of these changes on a particular biological activity. The synthesis of such a series would typically start from dehydroabietic acid, a readily available natural product.

The key functional group, the nitrile at position C-18, can be introduced from the corresponding carboxylic acid of dehydroabietic acid. Common synthetic methods include the conversion of the carboxylic acid to a primary amide, followed by dehydration using reagents like phosphorus oxychloride or thionyl chloride.

Once this compound is obtained, a congeneric series can be developed by modifying three main regions of the molecule:

The Aromatic Ring (C-ring): Substituents such as halogens, hydroxyl, methoxy, and alkyl groups can be introduced at various positions (e.g., C-12, C-14) of the aromatic ring. This allows for the exploration of electronic and steric effects on activity.

The Alicyclic Rings (A and B-rings): Modifications can include the introduction of double bonds, hydroxyl groups, or keto groups at different positions of the A and B rings. These changes would probe the importance of the three-dimensional shape and hydrophobicity of the molecule.

The Isopropyl Group: The isopropyl group at C-13 can be modified or replaced with other alkyl groups to study the steric requirements in this region for optimal biological activity.

The synthesis of these analogues would involve a variety of organic reactions, including electrophilic aromatic substitution, oxidation, reduction, and functional group interconversions. Each synthesized compound would be purified and its structure confirmed using spectroscopic techniques like NMR and mass spectrometry before being subjected to biological evaluation.

Correlation of Structural Motifs with Biological Activities (e.g., enzyme inhibition, cellular pathway modulation)

SAR studies on dehydroabietic acid derivatives have provided valuable insights that can be extrapolated to this compound analogues. For instance, studies on the antimicrobial and anticancer activities of dehydroabietic acid derivatives have revealed several important structural motifs that influence their biological profiles.

Antimicrobial Activity:

Hydroxylation at C-12 has been found to be crucial for the antibacterial activity of some diterpenoids.

The presence of a catechol-like moiety (hydroxyl groups at adjacent positions on the aromatic ring) can enhance activity, potentially through mechanisms involving the generation of reactive oxygen species.

The C-18 functional group also plays a role. While the carboxylic acid itself has some activity, esterification or conversion to an amide or nitrile can modulate the lipophilicity and cell permeability, thereby affecting the antimicrobial potency.

Based on these findings, a hypothetical SAR for this compound analogues against a bacterial enzyme could be summarized as follows:

| Modification | Position | Observed/Expected Effect on Activity |

| Introduction of -OH | C-12 | Increase |

| Introduction of -OCH3 | C-12 | Decrease (compared to -OH) |

| Introduction of -Cl | C-14 | Variable, depends on electronic and steric factors |

| Removal of Isopropyl Group | C-13 | Decrease |

| Introduction of C=O | C-7 | Variable, may increase or decrease depending on the target |

Anticancer Activity:

For anticancer activity, the mechanism often involves the modulation of specific cellular pathways. SAR studies have indicated that modifications to both the hydrophobic core and the polar functional groups are important.

The aromatic C-ring is a key site for modifications that can influence interactions with biological targets. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity to enzymes or receptors.

Modifications at the C-7 position , such as the introduction of a ketone, have been shown to enhance the cytotoxic activity of some abietane (B96969) diterpenoids.

The hydrophobicity of the A and B rings is also a determining factor for cellular uptake and interaction with intracellular targets.

These SAR findings provide a qualitative understanding of how structural changes affect biological activity and guide the design of more potent and selective this compound analogues.

Physicochemical Descriptors in QSAR Model Development

QSAR provides a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. This is achieved by developing mathematical models based on various molecular descriptors.

These classical Hansch parameters are fundamental in many QSAR studies.

Electronic Parameters: These describe the electronic properties of a molecule or substituent and are crucial for understanding drug-receptor interactions. Common electronic descriptors include:

Hammett constant (σ): Quantifies the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.

Field effect (F) and Resonance effect (R): These Swain-Lupton parameters separate the inductive and resonance contributions to the electronic effect.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors relate to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Steric Parameters: These descriptors account for the size and shape of the molecule or its substituents, which can influence its fit into a binding site. Examples include:

Taft's steric parameter (Es): An early descriptor for the steric effect of substituents.

Molar Refractivity (MR): Related to the volume of a molecule and its polarizability.

Verloop steric parameters: Provide a more detailed description of the shape of a substituent.

Lipophilic Parameters: Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The most common lipophilicity descriptor is:

π constant: Represents the lipophilicity contribution of a specific substituent.

A hypothetical QSAR equation for the enzyme inhibitory activity of this compound analogues might look like:

log(1/IC50) = k1 * LogP - k2 * (LogP)^2 + k3 * σ + k4 * Es + C

Where k1, k2, k3, k4, and C are constants determined by regression analysis.

These descriptors are derived from the two-dimensional representation of a molecule and provide information about its size, shape, branching, and connectivity.

Constitutional Indices: These are the simplest descriptors and include:

Molecular Weight (MW): The mass of the molecule.

Number of atoms, bonds, rings, etc.

Topological Indices: These are numerical values derived from the molecular graph. They are sensitive to the arrangement of atoms and bonds within the molecule. Some commonly used topological indices are:

Wiener Index (W): Based on the distances between all pairs of atoms in the molecule.

Randić Connectivity Index (χ): Reflects the degree of branching of the carbon skeleton.

Kier & Hall's Shape Indices (κ): Describe different aspects of molecular shape.

Balaban J Index: A highly discriminating topological index.

The following table provides examples of physicochemical descriptors that could be used in a QSAR model for this compound analogues.

| Descriptor Class | Descriptor | Information Encoded |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing effects of substituents |

| HOMO/LUMO Energy | Electron-donating/accepting ability | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Taft's steric parameter (Es) | Bulk of substituents | |

| Lipophilic | Log P | Overall hydrophobicity |

| π constant | Hydrophobicity of substituents | |

| Topological | Wiener Index (W) | Molecular size and branching |

| Randić Index (χ) | Molecular connectivity and branching |

Statistical Validation and Predictive Power of QSAR Models

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its robustness and predictive ability. A statistically sound model should not only fit the training data well but also accurately predict the activity of new, untested compounds.

Internal Validation:

Internal validation techniques assess the stability and robustness of the model using the training set data. The most common method is cross-validation .

Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the dataset, and the model is built with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient, Q² . A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation:

External validation is the most rigorous test of a QSAR model's predictive power. It involves splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive performance on "unseen" data).

Key statistical parameters for evaluating a QSAR model include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. An R² value close to 1 indicates a good fit.

Cross-validated R² (Q²): As described above, it assesses the predictive power of the model through internal validation.

Predicted R² (R²pred): Calculated for the test set, it is a measure of the model's ability to predict the activity of external compounds. An R²pred value greater than 0.6 is desirable.

Standard Error of Estimate (SEE): Represents the deviation of the predicted values from the experimental values.

F-statistic: Indicates the statistical significance of the regression model.

A robust and predictive QSAR model will have a high R², Q², and R²pred, and a low SEE.

| Statistical Parameter | Acceptable Value | Interpretation |

| R² (Coefficient of Determination) | > 0.8 | Goodness-of-fit for the training set |

| Q² (Cross-validated R²) | > 0.5 | Good internal predictive ability |

| R²pred (Predicted R²) | > 0.6 | Good external predictive ability |

| SEE (Standard Error of Estimate) | Low | Low deviation between predicted and observed values |

| F-statistic | High | Statistically significant model |

Three-Dimensional QSAR (3D-QSAR) Approaches

3D-QSAR methods consider the three-dimensional properties of molecules and how they interact with a receptor or binding site. These methods require the alignment of the molecules in the dataset, which is a critical step.

Two widely used 3D-QSAR techniques are:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule in the dataset. These field values are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. The results are often visualized as contour maps, which show regions where positive or negative steric and electrostatic contributions are favorable or unfavorable for activity. For example, a CoMFA map might indicate that a bulky, electropositive substituent in a particular region of the this compound scaffold would enhance its biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions that are important for biological activity. The results are also visualized as contour maps, offering a more comprehensive guide for the design of new analogues.

3D-QSAR models can provide valuable insights into the specific structural requirements for the interaction of this compound analogues with their biological target, even when the three-dimensional structure of the target is unknown. These models can guide the rational design of new compounds with improved potency and selectivity.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their steric and electrostatic fields. This method helps to visualize and quantify the impact of these fields on the interaction between a ligand and its target receptor, thereby guiding the design of new molecules with enhanced activity.

A notable CoMFA study was conducted on a series of dehydroabietic acid-based acylhydrazones, which are structurally related to this compound, to explore their anticancer activity against the HepG2 human cancer cell line. tandfonline.com This analysis provided a statistically significant model for predicting the biological activity of these compounds.

The key statistical parameters from this CoMFA study are summarized in the table below:

| Parameter | Value | Description |

| q² | 0.527 | The cross-validated correlation coefficient, indicating good internal predictive ability of the model. |

| r² | 0.962 | The non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity. |

| r²_test | 0.614 | The predictive correlation coefficient for an external test set, confirming the model's predictive power. |

The CoMFA model revealed that both steric and electrostatic fields play a crucial role in the anticancer activity of these dehydroabietic acid derivatives. The contour maps generated from the analysis indicated that bulky, electropositive substituents at specific positions on the molecular structure would likely enhance the biological activity. Conversely, bulky, electronegative groups in other regions were predicted to be detrimental to the activity. This detailed 3D information is instrumental in guiding the rational design of novel and more potent anticancer agents based on the dehydroabietane scaffold. tandfonline.com

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing biological activity.

Despite a thorough review of the scientific literature, no specific CoMSIA studies focused on this compound or its close analogues, such as dehydroabietic acid derivatives, were identified. While CoMSIA has been widely applied to various other classes of compounds to elucidate their structure-activity relationships, its application to the this compound scaffold has not been reported in the available research. Therefore, a detailed analysis and data table for CoMSIA studies on this specific compound and its analogues cannot be provided at this time.

Metabolic Transformations and Biotransformation Pathways of Dehydroabietylnitrile Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

In Vitro Metabolic Studies in Non-Human Biological Matrices

There is no publicly available scientific literature detailing the investigation of Dehydroabietylnitrile's metabolism using non-human hepatic microsomal or cytosolic fractions. Standard in vitro models, such as liver S9 fractions from common laboratory animal species (e.g., rats, mice, dogs), are routinely used to predict the metabolic fate of xenobiotics. These systems contain a rich complement of Phase I and Phase II metabolic enzymes. However, no studies have been published that apply these methods to this compound.

The specific enzymes involved in the potential biotransformation of this compound have not been identified. Typically, the Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism, introducing or exposing functional groups. Following this, UDP-glucuronosyltransferases (UGTs) and Glutathione S-transferases (GSTs) often catalyze Phase II conjugation reactions to facilitate excretion. Without experimental data, the roles of these or any other enzyme families in the metabolism of this compound remain purely speculative.

Identification and Characterization of Metabolites in Non-Human Systems

As no metabolic studies have been published, there is no information available on the chemical structures of potential Phase I or Phase II metabolites of this compound in any non-human biological system.

The potential metabolic pathways for this compound, such as oxidation, reduction, hydrolysis, or conjugation, have not been elucidated. While the chemical structure of the compound suggests potential sites for metabolic attack, any description of these pathways would be conjectural without supporting scientific evidence.

Microbial Degradation and Bioremediation Potential

There is a body of research on the microbial degradation of related resin acids, such as dehydroabietic acid, particularly in the context of pulp and paper mill effluent treatment. However, no studies have specifically investigated the microbial degradation of this compound or its potential for bioremediation. It is unknown whether microorganisms possess the enzymatic machinery to transform or mineralize this nitrile-containing derivative.

Bacterial and Fungal Metabolism

The microbial degradation of resin acids, a class of compounds to which this compound belongs, is carried out by a diverse range of bacteria and fungi. These microorganisms are typically isolated from environments contaminated with pulp and paper mill effluents, where resin acids are prevalent.

Bacterial Degradation:

Numerous bacterial species have been identified as capable of degrading dehydroabietic acid, the carboxylic acid analogue of this compound. It is plausible that bacteria capable of metabolizing dehydroabietic acid could also transform this compound, primarily by converting the nitrile group to a carboxylic acid, which then enters the established degradation pathway for dehydroabietic acid.

One of the most well-studied pathways for the bacterial degradation of dehydroabietic acid is initiated by an attack on the aromatic ring. For instance, Pseudomonas abietaniphila BKME-9 is known to hydroxylate dehydroabietic acid at the C-3 position, followed by cleavage of the aromatic ring. Another common initial step is the oxidation of the C-7 position to form 7-oxodehydroabietic acid.

Given the presence of the nitrile group, the initial transformation of this compound would likely involve its hydrolysis to dehydroabietic acid. This can occur through two primary enzymatic pathways, as observed in the metabolism of other organonitrile compounds.

Fungal Degradation:

Fungi are also known to play a significant role in the transformation of resin acids. Fungal metabolism often involves hydroxylation reactions at various positions on the diterpene skeleton, catalyzed by cytochrome P450 monooxygenases. For dehydroabietic acid, fungal transformations have been shown to yield hydroxylated derivatives, which increases their water solubility and facilitates further degradation. It is anticipated that fungi would similarly hydroxylate the this compound molecule. The nitrile group itself could also be a target for fungal enzymes.

| Microorganism Type | Potential Initial Transformation of this compound | Subsequent Metabolic Steps | Key Metabolites (Inferred) |

| Bacteria | Hydrolysis of the nitrile group to a carboxylic acid (forming Dehydroabietic acid) | Aromatic ring hydroxylation and cleavage, oxidation of the C-7 position | Dehydroabietic acid, 7-oxodehydroabietic acid, various ring-cleavage products |

| Fungi | Hydroxylation of the diterpene skeleton | Further oxidation and degradation | Hydroxylated this compound derivatives |

Enzymatic Pathways in Microbial Degradation

The microbial degradation of this compound is expected to proceed through specific enzymatic pathways that target both the nitrile functional group and the tricyclic diterpenoid structure.

Nitrile Group Transformation:

The biotransformation of the nitrile group is a critical first step. Two main enzymatic pathways are known for the microbial hydrolysis of nitriles:

Nitrilase Pathway: A single enzyme, nitrilase, catalyzes the direct hydrolysis of the nitrile (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). This is a direct and efficient pathway.

Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, nitrile hydratase converts the nitrile to an amide (-CONH₂). Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia.

The specific pathway utilized would depend on the enzymatic machinery of the particular microorganism. The resulting product, dehydroabietic acid, would then be susceptible to further degradation.

Degradation of the Diterpenoid Skeleton:

Following the conversion of the nitrile group, the degradation of the resulting dehydroabietic acid molecule typically proceeds via pathways involving dioxygenase enzymes. These enzymes are responsible for the hydroxylation and subsequent cleavage of the aromatic ring, which is a common strategy in the aerobic degradation of aromatic compounds. The degradation of the non-aromatic rings of the abietane (B96969) skeleton would follow, leading to the eventual mineralization of the compound.

| Enzyme | Function in this compound Degradation (Inferred) | Intermediate/Product |

| Nitrilase | Direct hydrolysis of the nitrile group | Dehydroabietic acid, Ammonia |

| Nitrile Hydratase | Hydration of the nitrile group to an amide | Dehydroabietylamide |

| Amidase | Hydrolysis of the amide group | Dehydroabietic acid, Ammonia |

| Dioxygenase | Hydroxylation and cleavage of the aromatic ring of the dehydroabietic acid intermediate | Ring-opened intermediates |

| Monooxygenase | Hydroxylation of the abietane skeleton | Hydroxylated derivatives |

Environmental Fate, Transport, and Degradation of Dehydroabietylnitrile

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photodegradation), water (hydrolysis), and oxidation-reduction reactions.

Studies on the photodegradation of the structurally similar dehydroabietic acid (DHAA) indicate that Dehydroabietylnitrile is likely susceptible to photodegradation. The photolysis of DHAA has been observed under both UV-254 radiation and simulated solar radiation acs.orgdocumentsdelivered.com. The presence of dissolved organic matter (DOM) in water can influence the rate of photodegradation. In UV experiments, DOM slowed the degradation of DHAA, while under simulated sunlight, it accelerated the process, suggesting different reaction pathways acs.orgdocumentsdelivered.com.

The photodegradation of DHAA results in a variety of products, including 7-oxodehydroabietic acid and 7-oxodehydroabietin acs.orgdocumentsdelivered.com. In the presence of humic water, decarboxylation to dehydroabietin appears to be a major reaction acs.orgdocumentsdelivered.com. It is plausible that this compound would undergo similar photo-induced transformations of its tricyclic diterpenoid structure. The nitrile group itself may also be subject to photochemical reactions, although specific pathways for this compound are not documented. Importantly, the photolysis of DHAA has been shown to decrease the bacterial toxicity of the solution over time, suggesting that the degradation products are less harmful than the parent compound acs.orgdocumentsdelivered.com.

Table 1: Inferred Photodegradation Characteristics of this compound based on Dehydroabietic Acid Data

| Parameter | Observation for Dehydroabietic Acid (DHAA) | Inferred Relevance for this compound |

| Susceptibility | Susceptible to UV and simulated solar radiation acs.orgdocumentsdelivered.com. | Likely susceptible to photodegradation. |

| Effect of DOM | Rate influenced by Dissolved Organic Matter (DOM) acs.orgdocumentsdelivered.com. | The presence of DOM in aquatic environments would likely affect its photodegradation rate. |

| Products | Forms various oxidation and decarboxylation products acs.orgdocumentsdelivered.com. | Likely to form a mixture of degradation products from the core structure. |

| Toxicity | Toxicity of solutions decreases with irradiation acs.orgdocumentsdelivered.com. | Photodegradation may lead to detoxification. |

This table is interactive. Click on the headers to sort.

The nitrile functional group (-C≡N) can undergo hydrolysis to form a carboxylic acid and ammonia (B1221849). This reaction can be catalyzed by acids or bases libretexts.org. Therefore, it is anticipated that this compound could slowly hydrolyze to dehydroabietic acid in aqueous environments, with the rate being dependent on the pH of the water. While specific studies on the hydrolysis of this compound are not available, the general chemistry of nitriles suggests this is a potential abiotic degradation pathway libretexts.org.

Resin acids of the abietane (B96969) type, including dehydroabietic acid, are susceptible to atmospheric oxidation nih.gov. The rate of oxidation for dehydroabietic acid is slower than for other resin acids like neoabietic and levopimaric acid nih.gov. Oxidation can lead to the formation of various oxygenated derivatives. For instance, the autoxidation of abietic acid in solution can yield dehydroabietic acid among other products core.ac.uk. It is reasonable to assume that the tricyclic ring structure of this compound would also be susceptible to oxidation in the environment, leading to the formation of hydroxylated and carbonylated derivatives.

Under anaerobic conditions, such as in sediments, reductive processes may become significant. While specific reduction pathways for the nitrile group under environmental conditions are not well-documented, it is known that nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride in laboratory settings libretexts.org. The environmental relevance of such a reduction for this compound is uncertain but cannot be entirely ruled out in strongly reducing environments.

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a major pathway for the environmental transformation of many organic pollutants.

Resin acids are generally considered to be biodegradable cdnsciencepub.comnih.gov. Studies on dehydroabietic acid have shown that it can be degraded by microbial communities in various environmental compartments. In anaerobic sediments, dehydroabietic acid can be biotransformed into retene jyu.fijyu.fi. This transformation was observed to occur at 24°C but not at 4°C, indicating a temperature-dependent microbial process jyu.fijyu.fi. Under aerobic conditions, both dehydroabietic acid and retene concentrations have been shown to decrease jyu.fijyu.fi.

The nitrile group is also known to be biodegradable. Many microorganisms possess enzymes such as nitrilases and nitrile hydratases that can hydrolyze nitriles to carboxylic acids and ammonia, or to amides which are then further hydrolyzed researchgate.netfrontiersin.org. Therefore, it is highly probable that this compound can be biodegraded in soil and sediment ecosystems. The degradation would likely proceed through two main routes: attack on the tricyclic diterpenoid core, similar to dehydroabietic acid, and hydrolysis of the nitrile group to dehydroabietic acid.

Table 2: Inferred Biodegradation Pathways of this compound

| Pathway | Description | Environmental Compartment | Key Enzymes (Inferred) |

| Core Ring Degradation | Breakdown of the tricyclic abietane structure. | Soil, Sediment, Water | Dioxygenases, Dehydrogenases |

| Nitrile Hydrolysis | Conversion of the nitrile group to a carboxylic acid. | Soil, Sediment, Water | Nitrilase, Nitrile hydratase, Amidase |

| Anaerobic Transformation | Conversion to retene-like compounds. | Anaerobic Sediments | Reductases, Decarboxylases |

This table is interactive. Click on the headers to sort.

A diverse range of microorganisms capable of degrading resin acids has been identified nih.govresearchgate.net. Bacteria that can utilize dehydroabietic acid as a sole carbon source have been isolated from pulp mill effluents cdnsciencepub.comnih.gov. These bacteria exhibit a high degree of substrate specificity cdnsciencepub.comnih.gov. For example, unchlorinated abietane-type resin acids like dehydroabietic acid are readily degraded, while pimarane-type resin acids are more resistant nih.gov. The degradation of dehydroabietic acid by some bacterial strains has been shown to be an inducible process, requiring the presence of the substrate to synthesize the necessary enzymes nih.gov.

Environmental Transport and Distribution

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties. As a lipophilic compound, its behavior is largely influenced by its affinity for organic matter in soil and sediment and its potential to volatilize from surfaces.

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility. This property is often quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates a strong affinity for organic matter, leading to greater adsorption and reduced mobility.

For this compound, a specific Koc value has not been experimentally determined. However, it can be estimated based on its octanol-water partition coefficient (log Kow), which is a measure of its lipophilicity. The log Kow for the parent compound, dehydroabietic acid, is approximately 5.6, indicating a high degree of lipophilicity nih.gov. Based on this, the log Koc for a neutral organic compound like this compound can be estimated to be in the range of 4.0 to 5.0. This suggests that this compound is likely to have a high affinity for the organic fraction of soil and sediment.

Research Findings: Studies on resin acids, in general, have shown that they are lipophilic and tend to adsorb to suspended solids and sediments in aquatic environments jyu.finih.gov. This is consistent with the expected behavior of this compound. The strong adsorption to soil and sediment particles would limit its movement in the dissolved phase in surface water and its potential to leach through the soil profile.

Interactive Data Table: Estimated Soil Adsorption Properties of this compound

| Property | Estimated Value | Implication for Environmental Transport |

| Log Kow | ~5.6 (based on dehydroabietic acid) | High lipophilicity, tendency to partition into organic matter. |

| Log Koc | ~4.0 - 5.0 (estimated) | Strong adsorption to soil and sediment organic carbon. |

| Mobility in Soil | Low to Immobile | Unlikely to be highly mobile in most soil types. |

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. The potential for a chemical to volatilize from water is often assessed using its Henry's Law Constant, while volatilization from soil is influenced by its vapor pressure and adsorption characteristics.

Direct data on the vapor pressure and Henry's Law Constant for this compound are not available. However, for dehydroabietic acid, the vapor pressure is estimated to be very low. Given its high molecular weight and complex structure, this compound is also expected to have a low vapor pressure, suggesting a low intrinsic tendency to volatilize.

When dissolved in water, the Henry's Law Constant, which relates the partial pressure of a substance in the air to its concentration in water, would also be expected to be low. This indicates that this compound is not likely to readily partition from water into the atmosphere.

From soil surfaces, volatilization is further limited by the strong adsorption of the compound to soil organic matter. For non-polar compounds with high Koc values, the rate of volatilization from soil is generally low.

The potential for a chemical to leach through the soil profile and contaminate groundwater is dependent on its water solubility and its adsorption to soil particles (Koc). Chemicals with high water solubility and low Koc values are more likely to leach.

This compound is expected to have very low water solubility, similar to its parent compound, dehydroabietic acid, which is described as practically insoluble in water wikipedia.orgaccessengineeringlibrary.com. This low solubility, combined with a high estimated Koc value, strongly suggests that this compound has a low leaching potential. It is expected to remain in the upper layers of the soil, bound to organic matter, and is unlikely to be transported to significant depths and reach groundwater.

Interactive Data Table: Estimated Properties Influencing Leaching Potential of this compound

| Property | Estimated Value/Characteristic | Implication for Leaching Potential |

| Water Solubility | Very Low | Limited transport in the aqueous phase of soil. |

| Soil Adsorption (Koc) | High | Strong retention in the soil matrix, preventing downward movement. |

| Overall Leaching Potential | Low | Unlikely to be a significant groundwater contaminant. |

Environmental Modeling and Persistence Assessment

Environmental models are used to predict the fate and transport of chemicals in the environment. These models integrate a compound's physicochemical properties with environmental parameters to estimate its distribution and persistence.

Due to the lack of specific experimental data for this compound, any environmental modeling would rely on estimated properties. Based on the estimations for Koc and Henry's Law Constant, models would likely predict that this compound, upon release to the environment, would predominantly partition to soil and sediment.

Persistence in the environment is determined by the rate of degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. Resin acids, including dehydroabietic acid, are known to be biodegradable, although the rates can vary depending on environmental conditions nih.govnih.gov. Aerobic degradation is generally more rapid than anaerobic degradation jyu.fi. It is reasonable to assume that this compound would also be susceptible to microbial degradation. Its persistence would, therefore, be influenced by factors such as the presence of adapted microbial populations, temperature, and oxygen availability. Given its low volatility and strong adsorption, the primary degradation pathways would occur in soil and sediment.

Advanced Analytical Methodologies for Dehydroabietylnitrile Research

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in modern chemical research. nih.gov They offer enhanced sensitivity and selectivity, which are crucial for the analysis of specific compounds within complex mixtures. ajrconline.org For a compound like Dehydroabietylnitrile, which may be present in environmental samples, biological matrices, or industrial process streams, these techniques provide the necessary power for accurate identification and quantification. The online coupling of separation techniques like gas chromatography (GC) and liquid chromatography (LC) with detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for a multi-dimensional analysis, providing both retention time data and structural information from a single run. asdlib.orgactascientific.com

GC-MS and LC-MS/MS for Trace Analysis and Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques widely used for the separation, identification, and quantification of chemical compounds. actascientific.comneliti.com While direct studies on this compound are not extensively documented in publicly available research, the methodologies applied to its parent compound, dehydroabietic acid, and other resin acids provide a clear framework for its analysis. europeanjournalofsciences.co.uktandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly suitable for volatile and thermally stable compounds. actascientific.com In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. plantsjournal.com As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. thepharmajournal.com The resulting mass spectrum serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries. plantsjournal.com For resin acid derivatives, analysis often involves a derivatization step, such as methylation, to increase volatility and improve chromatographic peak shape. europeanjournalofsciences.co.uk This same approach would be applicable to this compound analysis to enhance its detection.